molecular formula C8H5NO3 B1266885 2,1-Benzisoxazole-3-carboxylic acid CAS No. 642-91-1

2,1-Benzisoxazole-3-carboxylic acid

Cat. No.: B1266885
CAS No.: 642-91-1
M. Wt: 163.13 g/mol
InChI Key: PHYDLUSJJFZNFG-UHFFFAOYSA-N
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Description

2,1-Benzisoxazole-3-carboxylic acid is a heterocyclic compound that features a benzene ring fused with an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

2,1-Benzisoxazole-3-carboxylic acid and its derivatives have been found to exhibit a broad spectrum of biological activities. They have been tested in vitro for their antiplasmodial activity on a chloroquine-resistant strain of Plasmodium falciparum, and for antimicrobial activity against representative bacterial and fungal strains . Therefore, the primary targets of this compound can be inferred to be the biological pathways involved in these diseases.

Mode of Action

Benzisoxazole molecules are known to exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory, and other activities . The interaction of the compound with its targets likely involves the formation of bonds with key enzymes or receptors, thereby inhibiting their function and leading to the observed biological effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the diseases it has been shown to act against. For instance, in the case of its antiplasmodial activity, it may affect the life cycle of the Plasmodium parasite, disrupting its ability to infect and multiply within host cells .

Pharmacokinetics

It has been suggested that variants with fluorine functionalization can have a significant effect on drug capacity, related to the clearance of the drug, its distribution, and the intensity of drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, in its role as an antiplasmodial agent, it may lead to the death of Plasmodium parasites within host cells . As an antimicrobial, it could inhibit the growth of bacteria and fungi, potentially by disrupting key cellular processes .

Biochemical Analysis

Biochemical Properties

2,1-Benzisoxazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These interactions are crucial as they influence the metabolic pathways involving 4-hydroxybenzoate. The compound’s ability to bind with these enzymes suggests its potential as a modulator of enzymatic activity, impacting various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to exhibit antimicrobial activity against bacterial strains such as Acinetobacter baumannii . This compound influences cell function by interfering with cell signaling pathways and gene expression. For instance, its interaction with enzymes involved in metabolic pathways can lead to changes in cellular metabolism, affecting the overall cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves the inhibition of enzyme activity, particularly those enzymes involved in the synthesis of essential cellular components . This inhibition can lead to a cascade of molecular events, resulting in altered gene expression and cellular responses. The compound’s ability to bind to specific sites on enzymes and proteins underscores its potential as a biochemical modulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce cytotoxic effects, particularly in cancer cell lines such as MCF7 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity. At higher doses, it can induce toxic or adverse effects . Studies have demonstrated that the compound’s efficacy and toxicity are dose-dependent, with a threshold beyond which adverse effects become prominent. This highlights the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, influencing the metabolic flux and levels of metabolites . These interactions are crucial for the compound’s role in modulating metabolic pathways and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation within cellular compartments . This distribution is essential for its biological activity and effectiveness in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with biomolecules and its role in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-benzisoxazole-3-carboxylic acid typically involves the reaction of benzisoxazole with bromoacetyl bromide in an appropriate solvent under controlled conditions to form 2,1-benzisoxazol-3-one . This intermediate can then be hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale, employing optimized reaction conditions and catalysts to enhance yield and purity. Common catalysts include metal catalysts and ionic liquid catalysts .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzisoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2,1-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYDLUSJJFZNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214408
Record name 2,1-Benzisoxazole-3-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-91-1
Record name Anthroxanic acid
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Record name 642-91-1
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Record name 2,1-Benzisoxazole-3-carboxylic acid
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Record name 2,1-benzoxazole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

To 1 l of concentrated sulfuric acid, 40 g (0.22 mol) of orthonitrophenylacetic acid were added, followed by stirring at 105°-110° C. for 90 minutes. After cooling, 2.5 l of ice water in limited amounts was added to the reaction mixture. The resultant mixture was extracted with 1 l of ethyl ether. The extract was dried over anhydrous sodium sulfate and the solvent was distilled off, so that 18.1 g (yield: 50.2%) of 2,1-benzisoxazole-3-carboxylic acid was obtained as crystals.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the synthetic route for preparing methyl 5-chloro-2,1-benzisoxazole-3-carboxylate?

A1: Methyl 5-chloro-2,1-benzisoxazole-3-carboxylate can be synthesized by reacting o-nitromandelic methyl ester with thionyl chloride (SOCl2) under specific reaction conditions []. This reaction likely proceeds through a mechanism involving two consecutive nucleophilic substitutions on the o-nitromandelic methyl ester by thionyl chloride molecules [].

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